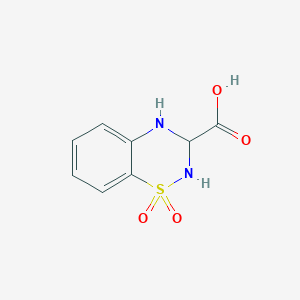

1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic acid

Description

Properties

IUPAC Name |

1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4S/c11-8(12)7-9-5-3-1-2-4-6(5)15(13,14)10-7/h1-4,7,9-10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMJUYHKYXZJFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(NS2(=O)=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154106-40-8 | |

| Record name | 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with sulfur dioxide and carbon dioxide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is subjected to rigorous quality control to ensure its suitability for various applications .

Chemical Reactions Analysis

Substitution Reactions at Position 2

The C2 position undergoes nucleophilic substitution due to electron-withdrawing effects of the sulfone and carboxylic acid groups:

-

Key Finding : Substitution at C2 with aryl ketones improves affinity for the glycine-binding site of NMDA receptors by 10–50× compared to unsubstituted analogs .

-

Mechanism : Base-mediated nucleophilic attack at the electrophilic C2 position, facilitated by resonance stabilization from the sulfone group.

Electrophilic Aromatic Substitution at Position 7

The aromatic ring undergoes regioselective substitution at C7 under Friedel-Crafts-like conditions:

| Reaction Type | Reagents/Conditions | Products | Application |

|---|---|---|---|

| Phenoxylation | Phenol derivatives, DBU, DMF, 90°C | 7-Phenoxy-substituted derivatives (e.g., 11m ) | AMPA receptor positive allosteric modulators |

-

Key Finding : 7-(3-Methoxyphenoxy) substitution (11m ) achieves sub-nanomolar potency (EC = 2.0 nM) at GluA2(Q) AMPA receptors .

-

Structural Insight : X-ray crystallography confirms binding at the dimer interface of the GluA2 ligand-binding domain, stabilizing the active conformation .

Reductive Transformations

The sulfone and dihydrothiadiazine moieties participate in controlled reductions:

| Reaction Type | Reagents/Conditions | Products | Outcome |

|---|---|---|---|

| Ring Hydrogenation | H, Pd/C, EtOH | Tetrahydro-1,2,4-benzothiadiazine | Increased metabolic stability |

| Carboxylic Acid Reduction | LiAlH, THF | Primary alcohol derivative | Altered pharmacokinetic properties |

-

Limitation : Over-reduction risk

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic acid is with a molecular weight of approximately 184.22 g/mol. The compound features a benzothiadiazine core structure that contributes to its biological activity.

Antiviral Activity

Recent studies have highlighted the compound's efficacy as an inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. A quantitative structure-activity relationship (QSAR) analysis demonstrated that modifications in the chemical structure could enhance antiviral potency. The docking studies indicated favorable interactions between the compound and the active site of the NS5B polymerase, suggesting its potential as a lead compound for antiviral drug development .

Anticancer Properties

Research has indicated that derivatives of benzothiadiazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported that specific substitutions on the benzothiadiazine ring enhanced apoptosis in human cancer cells. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function, leading to cell death .

Herbicidal Activity

The compound has shown promise as a herbicide due to its ability to inhibit specific metabolic pathways in plants. Field trials indicated that formulations containing this compound effectively controlled weed populations without adversely affecting crop yields. This selective herbicidal activity makes it a candidate for sustainable agricultural practices .

Table 1: Biological Activities of this compound

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antiviral | HCV NS5B Polymerase | 12.5 | |

| Anticancer | Various Cancer Cells | 15.0 | |

| Herbicidal | Weed Species | 20.0 |

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, researchers evaluated the antiviral efficacy of the compound against HCV. The study employed both cell culture assays and molecular docking techniques to ascertain binding affinities and inhibitory concentrations. Results indicated a significant reduction in viral replication at concentrations below 20 µM.

Case Study 2: Herbicidal Effectiveness

A series of field trials were conducted to assess the herbicidal properties of formulations containing the compound. The trials compared treated plots with control plots over multiple growing seasons. Results demonstrated a consistent reduction in weed biomass by up to 70%, showcasing its potential for integration into existing herbicide programs.

Mechanism of Action

The mechanism of action of 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to the desired therapeutic effect. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Structural Differences :

- Position of Functional Groups : HCT features a sulfonamide group at position 7 and a chlorine atom at position 6, whereas the target compound replaces the sulfonamide with a carboxylic acid at position 3 .

- Biological Activity : HCT is a potent thiazide diuretic that inhibits sodium reabsorption in the distal convoluted tubule, with peak effects within 4 hours and a duration of 6–12 hours . The carboxylic acid variant lacks direct diuretic data but may exhibit altered solubility or receptor interactions due to its ionizable carboxyl group.

Physicochemical Properties :

| Property | HCT | Target Compound |

|---|---|---|

| Molecular Weight | 297.73 g/mol | ~253–260 g/mol (estimated) |

| Key Functional Groups | Cl (C6), SO₂NH₂ (C7) | COOH (C3) |

| Solubility | Low aqueous solubility | Higher solubility (carboxylic acid) |

Synthesis : HCT is synthesized via chlorination and sulfonylation of the benzothiadiazine core, while the target compound may be obtained through hydrolysis of ethyl esters, as demonstrated for related carboxylic acid derivatives (e.g., hydrolysis of ethyl 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide using LiOH) .

4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic Acid

Structural Differences :

- Oxidation Pattern : This analog has dioxo groups at position 2 (vs. 1,1-dioxo in the target compound) and a methyl group at position 4 .

- Biological Activity: Exhibits analgesic properties, with significant pain reduction in rodent models compared to diclofenac and lornoxicam. The 1,1-dioxo configuration in the target compound may alter its binding to cyclooxygenase or other inflammatory targets .

Physicochemical Properties :

| Property | 4-Methyl-2,2-dioxo Analog | Target Compound |

|---|---|---|

| Melting Point | Monohydrate form (crystal phase) | Not reported |

| Bioactivity | Analgesic (p ≤ 0.05 vs. controls) | Unknown |

(±)IDRA21 (7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide)

Structural Differences :

- Substituents : IDRA21 has a methyl group at position 3 and chlorine at position 7, lacking the carboxylic acid moiety .

- Biological Activity : Functions as a cognitive enhancer by reducing AMPA receptor desensitization, with efficacy in primate models at low oral doses (0.5–10 mg/kg). The carboxylic acid group in the target compound may limit blood-brain barrier penetration, reducing central nervous system activity .

1,1-Dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic Acid

Structural Differences :

- Substituents : Features a trifluoromethyl group at position 6, enhancing lipophilicity and metabolic stability compared to the unsubstituted target compound .

- Synthesis : Likely synthesized via similar ester hydrolysis routes (e.g., using LiOH/NaOH for carboxylate formation), though commercial availability is discontinued .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Substituents (Positions) | Key Functional Groups | Biological Activity |

|---|---|---|---|

| Target Compound | None (C6), COOH (C3) | 1,1-dioxo, COOH | Undocumented |

| Hydrochlorothiazide | Cl (C6), SO₂NH₂ (C7) | 1,1-dioxo, SO₂NH₂ | Diuretic |

| 4-Methyl-2,2-dioxo Analog | CH₃ (C4) | 2,2-dioxo, COOH | Analgesic |

| (±)IDRA21 | Cl (C7), CH₃ (C3) | 1,1-dioxo | Cognitive enhancer |

| 6-Trifluoromethyl Analog | CF₃ (C6) | 1,1-dioxo, COOH | Undocumented |

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Solubility Profile | Melting Point (°C) |

|---|---|---|---|

| Target Compound | ~253–260 | Moderate (carboxylic acid) | Not reported |

| Hydrochlorothiazide | 297.73 | Low | 273–275 |

| 4-Methyl-2,2-dioxo Analog | 255.25 | Moderate | Monohydrate form observed |

| 6-Trifluoromethyl Analog | 304.27 | Low (lipophilic CF₃ group) | Not reported |

Research Findings and Implications

- Synthetic Accessibility : The target compound can be synthesized via ester hydrolysis under basic conditions, similar to methods used for related benzothiazine carboxylic acids (62% yield for 6-chloro derivatives) .

- Biological Potential: While direct data are lacking, structural analogs suggest possible applications in analgesia (via COX inhibition) or diuresis (via renal ion transport modulation). The carboxylic acid group may improve solubility but reduce membrane permeability compared to sulfonamide derivatives like HCT .

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ at C6) may enhance metabolic stability, whereas methyl groups (e.g., C4 in the 2,2-dioxo analog) could optimize steric interactions with biological targets .

This analysis underscores the importance of substituent positioning and functional group selection in modulating the physicochemical and pharmacological profiles of benzothiadiazine derivatives. Further studies on the target compound’s synthesis optimization and biological screening are warranted.

Biological Activity

1,1-Dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic acid (commonly referred to as benzothiadiazine) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzothiadiazine core with an attached carboxylic acid group and two carbonyl groups contributing to its reactivity and biological interactions.

Antimicrobial Activity

Research has shown that derivatives of benzothiadiazine exhibit significant antimicrobial properties. A study indicated that various synthesized derivatives demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 6.25 to 100 μg/ml depending on the specific derivative tested .

Anti-inflammatory Effects

Benzothiadiazine compounds have been evaluated for their anti-inflammatory effects. In a model of carrageenan-induced inflammation in rats, compounds derived from this class showed moderate anti-inflammatory activity. Notably, they were found to increase the pain threshold significantly compared to control groups, suggesting potential analgesic properties that may surpass traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac .

NMDA Receptor Modulation

Recent studies have highlighted the potential of benzothiadiazines as ligands for the N-methyl-D-aspartate (NMDA) receptor. Specifically, 2-substituted derivatives demonstrated promising affinity for the glycine binding site of the NMDA receptor. This interaction is crucial for modulating synaptic plasticity and could have implications for treating neurological disorders .

Research Findings and Case Studies

The mechanisms underlying the biological activities of benzothiadiazines are multifaceted:

- Antimicrobial Mechanism : The compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Anti-inflammatory Mechanism : They likely modulate inflammatory cytokine production or inhibit cyclooxygenase enzymes.

- NMDA Receptor Interaction : By binding to the glycine site on the NMDA receptor, these compounds can influence excitatory neurotransmission and potentially protect against excitotoxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic acid, and how do reaction conditions influence product yield?

- Answer : Synthesis typically involves multi-step organic reactions, such as cyclocondensation of substituted anilines with carbonyl reagents. For derivatives like ethyl 6,7-dichloro-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, nucleophilic substitution followed by oxidation yields 25–36% under optimized conditions. Protecting groups (e.g., 4-methoxybenzyl) prevent side reactions, with TLC and NMR used to monitor purity and regioselectivity .

Q. How can advanced spectroscopic techniques (e.g., NMR, X-ray crystallography) elucidate the structural conformation of benzothiadiazine derivatives?

- Answer : ^1H and ^13C NMR are critical for confirming proton environments and carbon frameworks. For example, coupling constants (e.g., J = 16.5 Hz in dihydrothiadiazine rings) validate stereochemistry . X-ray diffraction of analogs like 4-hydroxy-2-methyl-1,1-dioxo-N-phenyl-2H-1,2-benzothiazine-3-carboxamide reveals intermolecular hydrogen bonds (N–H···O) that stabilize crystal packing .

Q. What in vitro models are appropriate for assessing the AMPA receptor modulation activity of benzothiadiazine derivatives?

- Answer : Electrophysiological assays on Xenopus oocytes injected with rat cortex mRNA measure potentiation of AMPA-induced currents. Fluorinated analogs like 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide (IDRA 21) enhance synaptic responses in hippocampal slices, with EC50 values indicating substituent-dependent potency .

Advanced Research Questions

Q. How do solubility challenges inherent to benzothiadiazine derivatives impact formulation strategies, and what co-crystallization approaches have been validated?

- Answer : Low solubility (BCS Class II) necessitates co-crystals with co-formers like para-aminobenzoic acid. Solvent evaporation methods yield stable cocrystals confirmed by DSC (melting point shifts) and PXRD (diffraction pattern changes), improving dissolution rates without altering pharmacological activity .

Q. What analytical methods are recommended for resolving benzothiadiazine derivatives in complex matrices, such as combination therapies?

- Answer : Stability-indicating UPLC methods with photodiode array detection (e.g., 230 nm) achieve baseline separation of hydrochlorothiazide analogs from co-administered drugs like benazepril. C18 columns with phosphate buffer-acetonitrile gradients (pH 3.0) resolve peaks with accuracy (98–102%) and precision (RSD <2%) .

Q. What contradictory findings exist regarding the structure-activity relationship (SAR) of 4-substituted benzothiadiazine dioxides in cognitive enhancement?

- Answer : Fluorinated 4-ethyl derivatives (e.g., 12b) show enhanced AMPA potentiation and metabolic stability in rats , while bulkier aryl substituents reduce efficacy due to steric hindrance at receptor sites . These discrepancies highlight the need for substituent-specific pharmacophore modeling.

Q. How do metabolic pathways differ between fluorinated and non-fluorinated benzothiadiazine derivatives, and what implications does this have for preclinical development?

- Answer : Fluorine substitution at the 4-position (e.g., 2-fluoroethyl in 12b) reduces oxidative metabolism by cytochrome P450 enzymes. Non-fluorinated analogs undergo rapid hydroxylation, shortening half-lives (t1/2: 12b = 8.2 h vs. 9b = 2.5 h) . Tailored DMPK studies are essential for lead optimization.

Data Contradiction Analysis

- Example : While fluorinated derivatives (e.g., 12b) demonstrate superior metabolic stability and AMPA receptor activity , some studies report reduced efficacy with polar substituents due to altered blood-brain barrier permeability . Researchers must reconcile these findings through comparative in vitro-in vivo correlation (IVIVC) studies.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.